![molecular formula C12H6Cl2N2OS B2655486 5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 339369-75-4](/img/structure/B2655486.png)
5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential therapeutic applications. It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4-one derivatives, including “5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one”, can be synthesized by reacting certain precursors with different aldehydes in the presence of a catalytic amount of concentrated HCl and in dry DMF .Molecular Structure Analysis
The molecular structure of “5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is characterized by a thieno[2,3-d]pyrimidin-4-one core with a 2,4-dichlorophenyl group attached. This structure is similar to other thieno[2,3-d]pyrimidin-4-one derivatives .Aplicaciones Científicas De Investigación
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical applications due to their bioavailability and broader synthetic applications. The use of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents has been emphasized for the development of substituted pyranopyrimidine derivatives through one-pot multicomponent reactions. This approach underlines the importance of catalytic diversity in synthesizing complex organic compounds for potential therapeutic use (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials from Pyrimidine Derivatives
Quinazolines and pyrimidines, including derivatives structurally related to 5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, have shown significant promise in the development of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have been valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This area of research underscores the versatility of pyrimidine derivatives beyond their biological activities, extending into the realm of materials science and engineering (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Applications
The structural framework of pyrimidine derivatives, closely related to 5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, has been extensively studied for anticancer applications. Pyrimidine-based compounds exhibit diverse pharmacological activities, including anticancer effects. The synthesis and modification of pyrimidine derivatives have led to compounds with potential as anticancer agents, highlighting the critical role of the pyrimidine core in drug development (Kaur, Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).
Anti-inflammatory Activities
Research on substituted tetrahydropyrimidine derivatives has revealed their potential in exhibiting in-vitro anti-inflammatory activities. The synthetic strategies and pharmacological evaluations of these compounds have contributed to the understanding of pyrimidine derivatives as promising candidates for anti-inflammatory drug design. This area of study is particularly relevant for developing new therapeutic agents targeting inflammation-related diseases (Gondkar, Deshmukh, & Chaudhari, 2013).
Safety And Hazards
Direcciones Futuras
The future directions for research on “5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” could include further studies on its potential therapeutic applications, particularly as an inhibitor of PI3K. Additionally, more research could be done to explore its physical and chemical properties, as well as its safety and hazards .
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS/c13-6-1-2-7(9(14)3-6)8-4-18-12-10(8)11(17)15-5-16-12/h1-5H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFSPQAKDSBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC3=C2C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

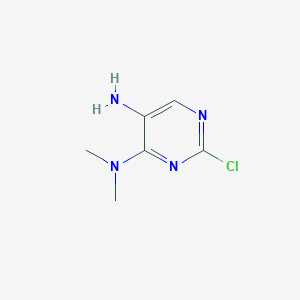
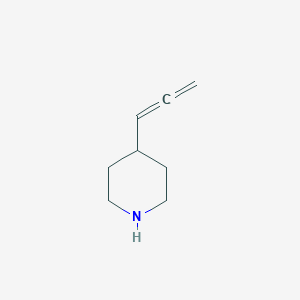
![Acetamide, N-[4-(3-piperidinyl)phenyl]-](/img/structure/B2655408.png)
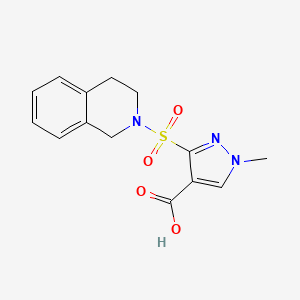
![2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2655412.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655413.png)
![4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2655414.png)
![2-(Dimethylamino)-6-({methyl[1-(prop-2-enoyl)pyrrolidin-3-yl]amino}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2655415.png)
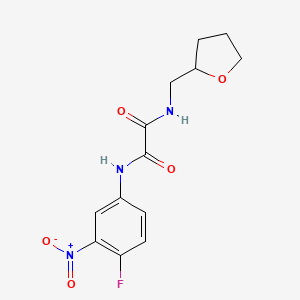
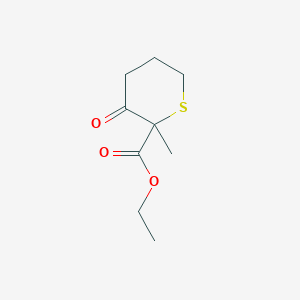
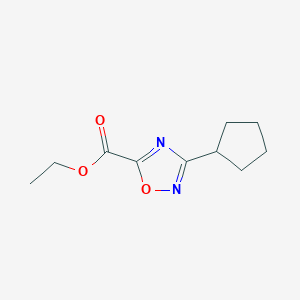
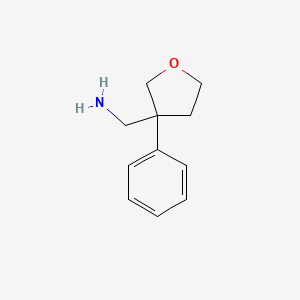
![N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655423.png)
![N-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2655425.png)